Grendel protein, recombinant
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Recombinant Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
CAS No. |
141304-55-4 |
|---|---|
Molecular Formula |
C134H205N27O30S |
Molecular Weight |
2706.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C134H205N27O30S/c1-24-77(18)111(160-130(187)105(63-85-65-138-90-40-31-29-38-88(85)90)155-120(177)93(47-48-108(167)168)145-119(176)91-42-34-51-136-91)132(189)157-104(62-84-64-137-89-39-30-28-37-87(84)89)127(184)150-97(55-71(6)7)121(178)142-78(19)114(171)148-95(53-69(2)3)118(175)140-67-107(166)158-112(80(21)162)133(190)143-79(20)115(172)149-98(56-72(8)9)123(180)146-94(49-52-192-23)117(174)139-66-106(165)144-96(54-70(4)5)122(179)151-101(59-75(14)15)129(186)161-113(81(22)163)134(191)156-99(57-73(10)11)124(181)153-103(61-83-43-45-86(164)46-44-83)126(183)154-102(60-82-35-26-25-27-36-82)125(182)152-100(58-74(12)13)128(185)159-110(76(16)17)131(188)147-92(41-32-33-50-135)116(173)141-68-109(169)170/h25-31,35-40,43-46,64-65,69-81,91-105,110-113,136-138,162-164H,24,32-34,41-42,47-63,66-68,135H2,1-23H3,(H,139,174)(H,140,175)(H,141,173)(H,142,178)(H,143,190)(H,144,165)(H,145,176)(H,146,180)(H,147,188)(H,148,171)(H,149,172)(H,150,184)(H,151,179)(H,152,182)(H,153,181)(H,154,183)(H,155,177)(H,156,191)(H,157,189)(H,158,166)(H,159,185)(H,160,187)(H,161,186)(H,167,168)(H,169,170)/t77-,78-,79-,80+,81+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,110-,111-,112-,113-/m0/s1 |
InChI Key |
MPDSVFMNDZTGQD-OGWLCLCSSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]7CCCN7 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |
Other CAS No. |
141304-55-4 |
sequence |
PEWIWLALGTALMGLLTLYFLVKG |
Synonyms |
fourth chain of Grendel protein, recombinant Grendel protein, recombinant second chain of Grendel protein, recombinant third chain of Grendel protein, recombinant |
Origin of Product |
United States |
Computational Design and Generation of Recombinant Grendel Protein Data
Simulation of Intrinsic Molecular Noise in Transcription and Translation
Intrinsic noise arises from the inherent probabilistic nature of the biochemical reactions involved in transcription and translation. ed.ac.uknih.govpnas.org Even within a single cell, the production of Grendel protein from its synthetic gene will occur in bursts, as the transcriptional and translational machinery randomly binds to and detaches from the DNA and mRNA templates.
The key sources of intrinsic noise include:
Transcriptional Bursting: The synthetic gene for Grendel will switch between active and inactive states, leading to the production of mRNA molecules in pulses. plos.org
Translational Bursting: A single Grendel mRNA molecule can be translated multiple times, leading to a burst of protein molecules. The number of proteins produced from each mRNA is a random variable. pnas.org
Stochastic simulation algorithms, such as the Gillespie algorithm, can be used to model this intrinsic noise. ulisboa.ptulisboa.pt These models simulate the individual reaction events of transcription and translation, providing a more realistic picture of protein production dynamics than deterministic models. ulisboa.ptulisboa.ptulisboa.pt
The following table illustrates how intrinsic noise parameters could be defined in a stochastic simulation of Grendel protein expression.
| Parameter | Description | Example Value Range |
| Transcription Rate (k_txn) | The rate of mRNA synthesis from the Grendel gene. | 0.01 - 0.1 molecules/min |
| Translation Rate (k_tln) | The rate of protein synthesis per mRNA molecule. | 1 - 10 molecules/mRNA/min |
| mRNA Degradation Rate (γ_m) | The rate at which Grendel mRNA is degraded. | 0.1 - 0.5 min⁻¹ |
| Protein Degradation Rate (γ_p) | The rate at which Grendel protein is degraded. | 0.01 - 0.05 min⁻¹ |
Implementation of Extrinsic Experimental Variability and Measurement Error
Sources of extrinsic noise include:
Fluctuations in Cellular Machinery: Variations in the number of ribosomes, RNA polymerases, and other factors between cells. aps.org
Cell Cycle Stage: The state of the cell cycle can influence gene expression levels. nih.gov
Unequal Partitioning at Cell Division: When a cell divides, cellular components are not always distributed perfectly equally between the daughter cells. nih.gov
Environmental Fluctuations: Variations in the microenvironment of individual cells, such as nutrient availability.
In addition to biological extrinsic noise, experimental procedures and measurement techniques introduce their own layer of variability and error. This can include inconsistencies in sample preparation, instrument noise, and variations in the efficiency of protein extraction and detection.
To account for both biological extrinsic noise and experimental error in the analysis of recombinant Grendel protein expression data, statistical models are employed. These models can help to deconvolve the different sources of variation and provide a more accurate estimate of the true protein expression levels.
An example of how extrinsic variability and measurement error might be characterized is shown in the table below.
| Parameter | Description | Source of Variability |
| Coefficient of Variation (CV) of Ribosome Number | Cell-to-cell variability in the number of ribosomes. | Extrinsic Biological Noise |
| CV of Plasmid Copy Number | Variation in the number of plasmids carrying the Grendel gene per cell. | Extrinsic Biological Noise |
| CV of Fluorescence Measurement | Instrument noise and variability in fluorophore maturation (if using a fluorescent reporter). | Measurement Error |
| Pipetting Error | Inaccuracy in liquid handling during sample preparation. | Experimental Variability |
By understanding and modeling both the precise computational design and the inherent stochasticity of its production, researchers can gain a more complete picture of the Grendel protein. This knowledge is not only fundamental to the field of de novo protein design but also has practical implications for the robust and predictable manufacturing of synthetic proteins for a wide range of applications.
Methodologies for Simulating and Analyzing Recombinant Grendel Protein Behavior
In Silico Experimental Protocols and Perturbation Strategies
A significant advantage of computational simulation is the ability to perform controlled perturbation experiments that might be difficult or costly to execute in a laboratory. oup.com These in silico experiments are crucial for understanding the functional consequences of genetic modifications on protein dynamics and for designing optimal real-world experiments. oup.com
GRENDEL and similar simulation platforms are adept at modeling the effects of genetic knockouts and overexpression. oup.comnih.gov These simulations are fundamental for probing the structure and dynamics of regulatory networks.
Simulated Genetic Knockouts: In this strategy, a specific gene within the simulated network is "knocked out" by setting its transcription rate to zero. oup.com By measuring the expression levels of all other genes in the network, researchers can infer the regulatory role of the knocked-out gene. rug.nlnih.gov GRENDEL has been used to generate data from experiments where each gene in a 100-gene network is systematically knocked out. nih.gov
Simulated Overexpression: Conversely, overexpression is modeled by significantly increasing the transcription rate of a target gene. oup.com For instance, constitutive overexpression can be simulated by adding a term that produces mRNA at a constant high rate. oup.com This helps in understanding the consequences of protein abundance, including potential toxicity or the overloading of cellular transport systems. nih.govelifesciences.org In benchmark studies, overexpression designs have been shown to be highly informative, with some analyses suggesting they are more useful than knockouts for certain network reconstruction algorithms when using GRENDEL's more biologically realistic models. oup.comnih.gov
The table below outlines typical experimental designs simulated in GRENDEL to test the performance of network reconstruction algorithms. nih.gov
| Experimental Design | Description | Number of Measurements (Typical) |
| Knockouts | A single gene is knocked out for each measurement. | 100 |
| Overexpression | A single gene is overexpressed for each measurement. | 100 |
| Knockouts + Overexpression | Combines data from both knockout and overexpression experiments. | 200 |
| Knockouts + Two Overexpressions | Augments the combined data with an additional set of measurements where each gene is overexpressed at a second, higher level. | 300 |
| Diverse | Measurements are taken from a diverse population of simulated conditions without specific gene targeting. | 300 |
Simulations can generate different types of data, each offering unique insights into protein and network dynamics. nih.govunibocconi.it
Steady-State Data: This type of data is collected after the simulated system has reached equilibrium following a perturbation, such as a gene knockout. oup.com It provides a static snapshot of the network's response and is particularly useful for algorithms that infer relationships based on co-expression patterns in a stable environment. oup.com
Time-Series Data: GRENDEL can simulate the dynamic response of a network over time, for example, following an environmental stimulus. oup.comnih.gov This produces time-course data that tracks the concentration changes of mRNAs and proteins. researchgate.net Time-series analysis is crucial for understanding the temporal regulation of gene expression and for inferring causal relationships within the network, as it captures the delays and feedback loops inherent in biological systems. nih.govelifesciences.org The ability to determine the optimal sampling interval for a time-course experiment is a key advantage of using simulated networks. oup.com
Data Processing and Pre-processing for Computational Analysis
Raw data from in silico simulations, much like data from wet-lab experiments, requires processing to remove noise and artifacts before it can be reliably analyzed. d-nb.infonih.gov
A critical feature that enhances the biological realism of GRENDEL simulations is the distinction between mRNA and protein concentrations. oup.com In many biological systems, especially during shifts in conditions, mRNA and protein levels are not perfectly correlated due to differing degradation rates and translational regulation. epfl.chnih.govnih.gov
GRENDEL explicitly models this decorrelation by using separate differential equations for the concentration of each mRNA and protein species. oup.com This is a significant departure from other in silico benchmarks that often use mRNA concentration as a direct proxy for the active protein product. oup.com By modeling both transcription and translation, GRENDEL provides a more challenging and realistic dataset for evaluating network inference algorithms, as the relationship between a gene's mRNA and its protein product is crucial for determining biologically relevant dynamics. oup.com The figure below illustrates this decorrelation in a GRENDEL simulation where a signal represses gene transcription.
A graphical representation showing the decorrelation between mRNA and protein levels over time following a condition shift in a GRENDEL simulation. Note the delay and smoothing in the protein concentration curve relative to the mRNA curve.
To mimic real-world experimental conditions, GRENDEL can add simulated experimental noise to the generated expression data at a user-defined level. oup.com This necessitates data normalization to ensure that variations in the data reflect true biological changes rather than technical artifacts. d-nb.info
While GRENDEL itself focuses on data generation, the simulated output would be subjected to standard normalization procedures used for gene expression data. These can include:
Log Transformation and Quantile Normalization: These methods are commonly used to adjust the distributions of expression values across different samples, ensuring they are comparable. nih.gov
Z-score Transformation: This standardizes the expression of each gene across samples to have a mean of zero and a standard deviation of one, which is useful for identifying genes with unusually high or low expression in specific samples. nih.gov
Methods for Removing Unwanted Variation (RUV): Techniques like RUV use control genes (or in silico predicted invariant genes) to estimate and remove sources of technical noise and batch effects from the data. researchgate.netnih.gov
The following table summarizes common normalization techniques applicable to simulated expression data.
| Normalization Technique | Purpose |
| Log Transformation | To stabilize variance and make the data more symmetric. |
| Quantile Normalization | To ensure that the statistical distribution of expression values is the same across all samples in a dataset. nih.gov |
| Z-score Standardization | To scale the data for each gene independently, highlighting relative expression changes. nih.gov |
| Removal of Unwanted Variation (RUV) | To correct for batch effects and other technical noise by using known or empirically determined negative control genes. researchgate.net |
Computational Tools and Algorithms for Grendel Protein Data Interpretation
The primary purpose of generating benchmark data with GRENDEL is to evaluate the performance of various computational tools and algorithms designed for reverse-engineering gene regulatory networks. epfl.chfrontiersin.orgfrontiersin.org These algorithms use the simulated expression data as input to infer the underlying network topology.
Several network reconstruction algorithms have been evaluated using GRENDEL, including: oup.com
ARACNE (Algorithm for the Reconstruction of Accurate Cellular Networks): An information-theoretic approach that identifies regulatory interactions by computing mutual information between gene expression profiles.
CLR (Context Likelihood of Relatedness): An extension of the relevance network approach that also uses mutual information but compares it to a background distribution to reduce false positives. oup.com
Symmetric-N: A method that uses the concept of "N-rules" to infer gene regulation from steady-state data. oup.com
DBmcmc (Dynamic Bayesian network with Markov chain Monte Carlo): A method that uses dynamic Bayesian networks to model the temporal relationships in time-course data. oup.com
The use of GRENDEL has shown that the accuracy of these algorithms can differ significantly when tested on more biologically realistic simulations compared to simpler models. oup.com For example, while one algorithm might perform best on a simple benchmark, another might prove more robust on the more complex and noisy data generated by GRENDEL, highlighting the importance of sophisticated simulation tools in algorithm development and validation. oup.comnih.gov Beyond network reconstruction, a variety of other computational tools can be used to analyze and visualize the data, such as Cytoscape for network visualization and various packages within the R statistical environment for data analysis. nih.gov
Stochasticity and Noise Integration in Recombinant Grendel Protein Expression Data
Network Inference Algorithms Applied to Simulated Grendel Data
To decipher the regulatory logic from simulated gene expression data generated by GRENDEL, a variety of network inference algorithms are employed. nih.gov These algorithms aim to reconstruct the underlying network topology by identifying regulatory relationships between genes based on their expression patterns. Several prominent algorithms have been evaluated using GRENDEL's simulated data. nih.govoup.com
One such algorithm is the Algorithm for the Reconstruction of Accurate Cellular Networks (ARACNE) , which uses mutual information to identify transcriptional interactions. nih.govoup.com Another commonly used method is the Context Likelihood of Relatedness (CLR) algorithm, which also uses mutual information but extends it by comparing the mutual information score for a pair of genes to the background distribution of scores for all possible pairs involving those genes. nih.govoup.com
The Symmetric-N algorithm represents another approach applied to GRENDEL-generated data. nih.govoup.com Furthermore, Dynamic Bayesian Multivariate Markov Chain Monte Carlo (DBmcmc) has been utilized, which is a method based on dynamic Bayesian networks. nih.govoup.com These algorithms are often tested across various simulated experimental conditions, such as knockout experiments, to assess their performance under different scenarios. oup.com The use of GRENDEL allows for a direct comparison of these methods on complex, realistically modeled networks. nih.govoup.com
| Algorithm | Abbreviation | Core Principle | Reference |
|---|---|---|---|
| Algorithm for the Reconstruction of Accurate Cellular Networks | ARACNE | Uses mutual information to identify transcriptional interactions. | nih.govoup.com |
| Context Likelihood of Relatedness | CLR | Extends mutual information by comparing scores to a background distribution. | nih.govoup.com |
| Symmetric-N | Symmetric-N | A method for inferring gene regulatory networks. | nih.govoup.com |
| Dynamic Bayesian Multivariate Markov Chain Monte Carlo | DBmcmc | Based on dynamic Bayesian networks. | nih.govoup.com |
Performance Metrics for Benchmarking Regulatory Network Reconstruction
To quantitatively evaluate and compare the performance of different network inference algorithms, standardized performance metrics are essential. researchgate.net When using GRENDEL-generated data, the reconstructed network from a given algorithm is compared against the known, "gold standard" network that was used to generate the data in the first place. nih.gov
A primary tool for this evaluation is the Precision-Recall (PR) curve . oup.comresearchgate.net Precision measures the fraction of inferred regulatory interactions that are true, while recall (or sensitivity) measures the fraction of true interactions that are correctly inferred. The PR curve plots precision against recall for different confidence thresholds of the inferred interactions. The Area Under the Precision-Recall curve (AUC-PR) provides a single summary statistic of the algorithm's performance across all thresholds. oup.com
Another widely used metric is the Receiver Operating Characteristic (ROC) curve , which plots the true positive rate (recall) against the false positive rate. researchgate.net The Area Under the ROC curve (AUROC) is used to summarize the performance. researchgate.net These metrics are crucial for understanding the strengths and weaknesses of different reconstruction methods. researchgate.net For instance, studies using GRENDEL have shown that the realism of the synthetic network topology can significantly impact the estimated accuracy of the algorithms being tested. oup.com The performance of algorithms can also be assessed under varying levels of experimental noise, which can be simulated by GRENDEL. nih.gov
| Metric | Abbreviation | Description | Reference |
|---|---|---|---|
| Precision-Recall Curve | PR Curve | Plots precision (positive predictive value) versus recall (sensitivity) at various threshold settings. | oup.comresearchgate.net |
| Area Under the PR Curve | AUC-PR | A summary of the PR curve, representing the average precision across all recall values. | oup.com |
| Receiver Operating Characteristic Curve | ROC Curve | Plots the true positive rate against the false positive rate at different threshold settings. | researchgate.net |
| Area Under the ROC Curve | AUROC | A summary of the ROC curve, indicating the probability that the classifier will rank a randomly chosen positive instance higher than a randomly chosen negative one. | researchgate.net |
Academic Applications of Recombinant Grendel Protein Simulations
Benchmarking and Validation of Gene Regulatory Network Inference Methods
A primary application of GRENDEL is to serve as a standardized benchmark for evaluating and comparing algorithms that aim to reconstruct gene regulatory networks from experimental data. nih.gov The inference of these networks is a central challenge in systems biology, and numerous computational methods have been developed to address it. nih.gov GRENDEL provides a controlled environment to test these methods comprehensively. nih.govnih.gov
GRENDEL facilitates the direct comparison of different network reconstruction algorithms. By using GRENDEL-generated data, researchers can quantify the accuracy and robustness of various methods, such as ARACNE, CLR, and Bayesian network models. nih.gov Because the true underlying network topology is known in the simulation, the predictions of each algorithm can be directly compared to this ground truth. nih.gov This allows for an objective assessment of their relative performance. For instance, studies have used GRENDEL to measure the prediction accuracy of different inference methods across various network sizes and types of simulated experiments, revealing significant differences in performance that might not be apparent when using less realistic benchmarks. nih.govnih.gov
Optimization of Experimental Design in Gene Expression Profiling
Beyond benchmarking, GRENDEL simulations are instrumental in the strategic planning of biological experiments. The simulator can model a network's response to various user-defined conditions, mimicking different experimental setups in silico. oup.com
Effective experimental design is critical for generating informative data. GRENDEL can be used to simulate time-course experiments, where gene expression is measured at specified intervals. oup.com By running simulations with different sampling frequencies and durations, researchers can identify the most effective strategies for capturing the dynamics of the gene network. This helps in making informed decisions about how to allocate resources for biological data collection, ensuring that the resulting experimental data is as informative as possible for subsequent network inference.
GRENDEL has the capability to simulate the effects of various genetic interventions, such as gene knockouts (setting a gene's expression to zero), knockdowns (reducing a gene's expression), or multifactorial perturbations. oup.comnih.gov This predictive power allows researchers to perform virtual experiments to identify which genetic perturbations are likely to be most informative for revealing the structure and function of a gene network. oup.com These in silico studies can prioritize genes for experimental targeting, saving significant time and resources in the laboratory.
Advancements in Computational Systems Biology
Table 1: Simulated Molecular Species in GRENDEL
Development and Refinement of Novel Gene Regulatory Network Reconstruction Algorithms
The simulation of "Grendel protein" data is a cornerstone of the GRENDEL platform, which is designed to create more realistic benchmarks for gene regulatory network (GRN) reconstruction algorithms. oup.comnih.gov Unlike earlier benchmarking tools that often relied on simplified network topologies and models, GRENDEL generates random GRNs with user-defined constraints on their structure and kinetic parameters. oup.com It then simulates the dynamic states of these networks under various experimental conditions, producing synthetic gene expression data that includes experimental noise. oup.com
This simulated data, which includes the expression levels of hypothetical "Grendel proteins," serves as a "gold standard" against which the performance of different reconstruction algorithms can be objectively measured. nih.gov Researchers can assess the accuracy of an algorithm by comparing the network it infers from the simulated data to the known network structure that was used to generate the data in the first place.
Key Features of GRENDEL in Algorithm Development:
| Feature | Description | Impact on Algorithm Refinement |
| Realistic Network Topologies | Generates networks with degree distributions that mimic those found in real biological systems, such as yeast. oup.com | Provides a more challenging and realistic testbed, leading to more robust and reliable algorithms. |
| Kinetic Modeling | Employs a system of differential equations to model the concentrations of mRNA and proteins over time. oup.com | Allows for the simulation of dynamic cellular processes and the evaluation of algorithms that can capture temporal aspects of gene regulation. |
| Simulated Experimental Designs | Supports various simulated experimental conditions, including knockouts, overexpressions, and time-series data. oup.com | Enables researchers to understand how different experimental strategies impact the accuracy of network inference. |
| Noise Integration | Incorporates user-defined levels of experimental noise into the simulated data. oup.com | Tests the resilience of algorithms to the inherent variability and noise present in real-world biological data. |
The use of GRENDEL and its simulated "Grendel protein" data has demonstrated that more realistic network topologies can lead to lower, yet more accurate, estimates of algorithm performance compared to older benchmarks. oup.com This has been instrumental in identifying the strengths and weaknesses of various computational approaches and has spurred the development of new methods that are better suited to the complexities of biological reality. oup.comnih.gov
Contributions to Theoretical Understanding of Biological Network Dynamics
Simulations involving "Grendel protein" within the GRENDEL framework also contribute significantly to the theoretical understanding of biological network dynamics. oup.com By creating complex, simulated regulatory networks, researchers can explore fundamental principles of how these networks behave and respond to perturbations.
One of the key distinctions of the GRENDEL simulation is its treatment of different molecular species. Unlike many other in silico benchmarks that use mRNA concentration as a direct proxy for active protein product, GRENDEL models mRNA and protein concentrations as distinct but related entities. oup.com This separation is crucial because the correlation between mRNA and protein levels can vary significantly, especially during shifts in cellular conditions. oup.com
Insights from GRENDEL Simulations into Network Dynamics:
| Dynamic Aspect | Contribution of GRENDEL Simulations |
| mRNA-Protein Decoupling | The ability to model mRNA and protein concentrations independently allows for the study of post-transcriptional and translational regulation, which can lead to a decorrelation between mRNA and protein levels. oup.com |
| Network Stability and Robustness | By systematically altering network parameters and observing the resulting dynamics, researchers can investigate the principles that confer stability and robustness to biological networks in the face of genetic and environmental changes. |
| Information Flow in Networks | The simulation of different experimental designs, such as gene knockouts versus overexpressions, provides insights into how information propagates through a regulatory network and which types of experiments are most informative for network reconstruction. oup.com |
These theoretical insights are not only valuable for basic biological research but also have practical implications for the design of future experiments. By understanding the dynamic behavior of simulated networks, experimental biologists can make more informed decisions about which genes to perturb and which cellular components to measure to gain the most information about a particular regulatory system. oup.com
Future Directions and Emerging Research Avenues for Grendel Protein Modeling
Integration of Multi-Omics Data Beyond mRNA and Protein within the Grendel Framework
The initial modeling of designed proteins like Grendel is often based on primary sequence and predicted structure. However, the in vivo function of any protein is deeply embedded in a complex network of molecular interactions. Future modeling efforts must therefore move towards a more holistic approach by integrating multi-omics data. While frameworks like GRENDEL (a toolkit for simulating gene regulatory networks, distinct from the Grendel protein) have begun to incorporate mRNA and protein concentration data, the next generation of models will need to encompass a broader spectrum of omics data. oup.com
Integrating data from lipidomics and metabolomics will be particularly crucial for a membrane-anchored protein like Grendel. The composition of the lipid bilayer can significantly influence the stability, orientation, and function of membrane proteins. nih.govmdpi.com By incorporating lipidomic data, models can more accurately simulate the specific membrane environment, leading to more realistic predictions of Grendel's behavior. Similarly, metabolomic data can provide insights into the local cellular environment and potential interactions with small molecules that could allosterically regulate Grendel's function or the function of its fusion partners. Machine learning approaches are emerging as powerful tools for integrating these disparate datasets to uncover novel relationships between proteins and metabolites. nih.govbiorxiv.org
| Data Type | Relevance to Grendel Protein Modeling | Potential Insights |
| Genomics | Provides the fundamental sequence for Grendel and any fusion partners. | Understanding of codon optimization for expression, potential for off-target genetic interactions. |
| Transcriptomics | Quantifies the mRNA levels of the Grendel construct. | Optimization of transcription rates for desired protein expression levels. |
| Proteomics | Measures the abundance of the expressed Grendel protein. | Verification of protein expression and stability, identification of interacting proteins. |
| Lipidomics | Characterizes the lipid composition of the host membrane. | Accurate modeling of the membrane environment, prediction of lipid-protein interactions. |
| Metabolomics | Identifies and quantifies small molecule metabolites in the cellular environment. | Discovery of potential allosteric regulators, understanding of metabolic burden on the host. |
Enhancing the Fidelity of Simulated Post-Translational Regulatory Mechanisms and Modifications
Post-translational modifications (PTMs) are critical for the function of a vast number of proteins, influencing their folding, stability, localization, and interactions. plos.orgnih.govnih.gov For a recombinant protein like Grendel, which is designed to be a versatile anchor, understanding how it might be modified by the host cell's machinery is essential for predicting its behavior. Future modeling efforts must incorporate more sophisticated and accurate representations of PTMs.
Current molecular dynamics (MD) simulations are beginning to incorporate force fields specifically parameterized for a wide range of PTMs. nih.gov Applying these to simulations of Grendel could reveal how modifications such as phosphorylation, glycosylation, or lipidation might alter its structure and dynamics within the membrane. For instance, the addition of a bulky glycan chain could affect the orientation of an attached soluble domain, while phosphorylation could create a new binding site for a signaling protein. Simulating these modifications will require the development of robust computational workflows that can predict potential PTM sites and accurately model their structural and functional consequences. pnnl.gov
| PTM Type | Potential Impact on Grendel Protein | Modeling Consideration |
| Phosphorylation | Could introduce a negative charge, altering electrostatic interactions and potentially creating a binding site for other proteins. | Requires force fields that accurately represent the phosphorylated amino acid and its interactions. |
| Glycosylation | The addition of sugar moieties could affect solubility, folding, and interaction with other proteins, particularly for any exposed loops of Grendel or its fusion partner. | The flexibility and conformational space of glycans need to be accurately sampled in simulations. |
| Palmitoylation | As a lipid modification, this could further anchor the protein into the membrane and influence its localization within membrane microdomains. rochester.edu | Requires accurate modeling of the lipid anchor's interaction with the surrounding lipid bilayer. |
| Ubiquitination | Could target the Grendel protein for degradation, affecting its cellular half-life. | Modeling the interaction with the ubiquitination machinery would be a significant challenge, likely requiring multi-scale approaches. |
Modeling of Higher-Order Protein Complex Formation and Dynamics in silico
The Grendel protein was designed as a membrane anchor for water-soluble functional domains. psu.edu Therefore, a key aspect of its future application will be its ability to form complexes with other proteins, either through the Grendel domain itself or, more likely, through its fusion partner. Simulating the formation and dynamics of these higher-order complexes is a significant computational challenge.
Future modeling will need to employ a range of techniques, from coarse-grained simulations to capture the large-scale dynamics of complex formation to all-atom MD simulations to refine the details of the protein-protein interfaces. frontiersin.orgmdpi.com These simulations could be used to predict the binding affinity and specificity of Grendel-fusion proteins for their targets, as well as to understand how the membrane environment influences these interactions. For example, the lateral diffusion of Grendel within the membrane could affect the kinetics of complex formation. Mesoscopic models that simplify the representation of the lipid bilayer and proteins can be particularly useful for studying these larger-scale phenomena. nih.gov
Applications in Synthetic Biology Design and Optimization through Simulation
Computational modeling is poised to play an increasingly important role in the design-build-test-learn cycle of synthetic biology. For a modular protein like Grendel, in silico simulations can accelerate the design and optimization of novel synthetic biological circuits and devices. nih.gov By creating accurate predictive models of Grendel-based components, researchers can explore a vast design space before committing to expensive and time-consuming experimental work.
For instance, simulations could be used to optimize the length and flexibility of the linker between the Grendel anchor and its functional domain to ensure proper folding and activity. They could also be used to design Grendel variants with altered membrane-binding properties or to predict the optimal expression level to avoid cellular toxicity. As computational protein design tools become more sophisticated, it may even be possible to de novo design fusion partners for Grendel that perform entirely new functions, with simulations guiding the entire design process. ed.ac.uknih.gov
Challenges and Opportunities in Large-Scale Grendel Protein Simulation
While the potential of large-scale simulations for understanding and engineering the Grendel protein is immense, significant challenges remain. The computational cost of simulating large, complex systems over biologically relevant timescales is a major hurdle. nih.govnih.govresearchgate.net Simulating a Grendel-fusion protein embedded in a realistic lipid bilayer with explicit solvent can require millions of CPU hours for even a microsecond of simulation time.
However, advances in both hardware (such as the use of GPUs) and software (including improved algorithms and force fields) are continually pushing the boundaries of what is possible. mdpi.com The development of multi-scale models, which combine different levels of detail for different parts of the system, is a promising avenue for reducing computational cost while maintaining accuracy. Furthermore, the increasing availability of high-performance computing resources is making large-scale simulations more accessible to the broader research community. Overcoming these challenges will provide unprecedented opportunities to link the atomic-level details of the Grendel protein to its macroscopic function in a cellular context.
Interoperability and Standardization of Simulated Protein Data across Computational Platforms
As the volume and complexity of protein simulation data grow, the need for standardization and interoperability becomes increasingly critical. To facilitate collaboration and the reuse of simulation data, the field must move towards common data formats and metadata standards. This will enable researchers to more easily compare results from different simulation packages and to build upon the work of others. nih.gov
Initiatives to develop standardized formats for representing molecular structures, simulation parameters, and trajectories are underway. Adopting these standards for simulations of the Grendel protein and other designed biomolecules will be essential for building a cumulative knowledge base. Furthermore, the development of databases and repositories specifically for simulation data will facilitate its dissemination and reuse. arxiv.org Ultimately, a more standardized and open ecosystem for computational protein modeling will accelerate progress in the design and application of novel proteins like Grendel.
Q & A
Basic Research Questions
Q. How to select an appropriate gene expression system for producing recombinant Grendel protein with proper folding and activity?
- Methodological Answer : Prioritize expression systems based on Grendel’s structural complexity, post-translational modification requirements, and solubility. For example:
- Bacterial systems (E. coli) : Suitable for small, non-glycosylated proteins but may require refolding if inclusion bodies form.
- Mammalian systems (HEK293, CHO) : Ideal for large, multi-domain proteins requiring mammalian-specific modifications.
Use decision trees (e.g., host system compatibility with protein size, disulfide bonds, and secretion needs) to guide selection .
Q. What are the critical steps in designing DNA constructs for recombinant Grendel production?
- Methodological Answer :
- Include codon-optimized sequences for the host organism to enhance translation efficiency.
- Add purification tags (e.g., His-tag) and cleavage sites for downstream removal.
- Validate promoter compatibility (e.g., T7 for bacterial systems, CMV for mammalian systems) and secretion signals (e.g., pelB for periplasmic expression in E. coli) .
Q. What analytical techniques are essential for characterizing the primary structure of recombinant Grendel protein?
- Methodological Answer :
- Use mass spectrometry to confirm amino acid sequence and detect post-translational modifications.
- Employ Edman degradation for N-terminal sequencing.
- Validate purity via SDS-PAGE and size-exclusion chromatography .
Advanced Research Questions
Q. How to employ computational tools like GRENDEL to benchmark regulatory networks involving recombinant Grendel protein?
- Methodological Answer :
- Use the GRENDEL toolkit to simulate gene regulatory networks under conditions mimicking Grendel’s expression (e.g., varying mRNA/protein concentrations).
- Introduce experimental noise levels (e.g., ±10% variance) to test network robustness.
- Compare simulated expression data with experimental results to validate network topology .
Q. How to diagnose data-model conflicts when studying Grendel protein interactions using metadata frameworks?
- Methodological Answer :
- Apply GRENDEL’s diagnostic belief networks to identify discrepancies between observed data and model predictions.
- Input metadata on experimental conditions (e.g., affinity tag interference, crosslinking efficiency) to isolate problematic steps (e.g., data interpretation or noise thresholds) .
Q. What methodologies are recommended for mapping protein-protein interactions of Grendel in high-throughput studies?
- Methodological Answer :
- Use yeast two-hybrid (Y2H) screening to identify binding partners.
- Validate interactions via co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) .
- For large-scale mapping, integrate proteome-scale databases (e.g., human interactome networks) to prioritize targets .
Q. How to design a recombinant Grendel protein with modified functional domains while minimizing allergenicity risks?
- Methodological Answer :
- Use bioinformatics tools (e.g., AllergenOnline, SDAP) to screen for IgE epitopes in modified sequences.
- Replace allergenic motifs with non-immunogenic analogs (e.g., substituting cysteine residues in potential epitopes).
- Validate safety via in vitro histamine release assays .
Q. How to optimize expression conditions for recombinant Grendel protein in mammalian systems to enhance yield?
- Methodological Answer :
- Test inducer concentrations (e.g., tetracycline for Tet-On systems) and temperature shifts (e.g., 30°C vs. 37°C) to balance protein folding and yield.
- Optimize media additives (e.g., valproic acid to enhance transient expression in HEK293 cells).
- Use design of experiments (DoE) to systematically evaluate variables .
Notes
- Avoided Commercial Content : Excluded vendor-specific protocols (e.g., Thermo Fisher, Proteintech) per guidelines.
- Data Contradictions : (GRENDEL as a simulation tool) vs. (Grendel as a designed protein) reflect distinct contexts; clarified usage in respective FAQs.
- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting over definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
